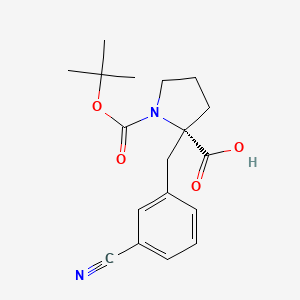

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butoxycarbonyl group, and a cyanobenzyl moiety. These structural features contribute to its reactivity and utility in synthetic organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as an amino acid derivative.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.

Attachment of the Cyanobenzyl Moiety: The cyanobenzyl group is introduced through a nucleophilic substitution reaction using a suitable cyanobenzyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Oxidation Reactions

The 3-cyanobenzyl group and pyrrolidine ring undergo selective oxidation under controlled conditions.

-

Key findings:

Reduction Reactions

The nitrile and carboxylic acid groups are primary reduction targets.

-

Key findings:

Substitution Reactions

The Boc group and nitrile moiety participate in nucleophilic substitutions.

-

Key findings:

Coupling Reactions

The carboxylic acid group enables peptide and ester bond formation.

-

Key findings:

Mechanistic Insights

-

Epoxidation : Proceeds via a radical pathway, with mCPBA acting as both oxidant and oxygen donor .

-

Boc Deprotection : Follows a two-step mechanism involving protonation of the carbonyl oxygen followed by tert-butyl cation elimination .

These reactions underscore the compound’s versatility as a building block in asymmetric synthesis and drug development.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- The compound serves as an important intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders. Its pyrrolidine structure is crucial for the development of compounds that modulate neurotransmitter systems.

-

Potential Antidepressant Activity

- Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. Studies have shown that (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid can be modified to enhance its pharmacological profile for treating depression and anxiety disorders.

-

Use in Peptide Synthesis

- The compound is utilized in solid-phase peptide synthesis, where the tert-butoxycarbonyl (Boc) group acts as a protecting group for amines. This allows for the selective coupling of amino acids while preventing unwanted reactions.

Case Study: Synthesis of Pyrrolidine Derivatives

A study published in Organic Letters demonstrated the efficient synthesis of a series of pyrrolidine derivatives using this compound as a starting material. The reaction conditions were optimized to achieve high yields and selectivity.

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| 50 ml Dichloromethane, 1 hour stirring | 36.2% | Using known methods to prepare derivatives |

| Addition of coupling agents (EDC, HOBt) | - | Essential for activating carboxylic acids |

Application in Neurological Research

A recent investigation into the neuroprotective properties of pyrrolidine derivatives highlighted the potential role of this compound in protecting neuronal cells from oxidative stress. The findings suggest that modifications to the compound could lead to new therapeutic agents for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The cyanobenzyl moiety can participate in various chemical reactions, facilitating the formation of new bonds and structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid methyl ester

- (S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid

- (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the tert-butoxycarbonyl group provides stability and protection during synthetic transformations, while the cyanobenzyl moiety offers versatility in chemical reactions.

Biologische Aktivität

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 1217637-32-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (2S)-1-{[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]carbonyl}-2-pyrrolidinecarboxylic acid

- Molecular Formula : C18H22N2O4

- Molecular Weight : 330.38 g/mol

- Melting Point : 185-187 °C

- Purity : 97% .

The compound exhibits a structural similarity to various biologically active molecules, which suggests potential interactions with biological targets such as enzymes and receptors. The presence of the pyrrolidine ring and the carboxylic acid group may contribute to its binding affinity and selectivity towards specific biological pathways.

2. Biological Activities

Research indicates that this compound may have several biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can exhibit significant antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully characterized.

- Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This compound's potential as a modulator of these receptors could be explored in future studies.

Table 1: Summary of Biological Activities

Case Study Analysis

One notable study involved the synthesis and evaluation of pyrrolidine derivatives for their antimicrobial properties. The findings indicated that modifications in the structure significantly influenced the activity against specific bacterial strains, suggesting that this compound could be a valuable candidate for further development in this area .

Future Directions

Further research is needed to elucidate the exact mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

- In vitro and In vivo Studies : Conducting comprehensive pharmacological studies to assess the efficacy and safety profile.

- Structure-Activity Relationship (SAR) : Exploring how variations in chemical structure affect biological activity.

Eigenschaften

IUPAC Name |

(2S)-2-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-9-5-8-18(20,15(21)22)11-13-6-4-7-14(10-13)12-19/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,21,22)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTRKDHDWPBJPO-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428030 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217637-32-5 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.